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Compound of Interest

Compound Name: New Red

Cat. No.: B12360722

A novel red pigment with structural similarities to prodigiosins has been isolated from an
alkalophilic Micrococcus species.[1] Prodigiosins are a family of tripyrrole red pigments known
for their broad spectrum of biological activities, including antibacterial, antifungal, antimalarial,
immunosuppressive, and anticancer properties.[1] This "New Red" pigment is a potent
antioxidant, and its diverse biological activities are a subject of ongoing research.[1]

Anticancer Activity and Potential Biological Targets

Prodigiosins have demonstrated significant cytotoxic activity against a wide range of cancer cell
lines, while exhibiting lower toxicity towards normal cells. The anticancer mechanism is
multifaceted and involves several key biological processes and molecular targets.

1.1.1. Induction of Apoptosis

A primary mechanism of the anticancer activity of prodigiosin-like compounds is the induction of
programmed cell death, or apoptosis, in cancer cells. This is achieved through both caspase-
dependent and -independent pathways.

e Intrinsic (Mitochondrial) Pathway: The "New Red" pigment likely targets the mitochondria,
leading to the activation of the intrinsic apoptotic pathway. This pathway is regulated by the
Bcl-2 family of proteins. Prodigiosins have been shown to upregulate pro-apoptotic proteins
like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1. This
shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane
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permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of
caspases (e.g., caspase-9 and caspase-3), ultimately leading to apoptosis.

o Extrinsic (Death Receptor) Pathway: Some studies suggest that prodigiosins can also
activate the extrinsic apoptotic pathway by upregulating the expression of death receptors
like Fas and TRAIL receptors on the surface of cancer cells.

o Endoplasmic Reticulum (ER) Stress: Prodigiosins can induce ER stress, leading to the
unfolded protein response (UPR). Prolonged ER stress activates apoptotic signaling
pathways.

Signaling Pathway for Prodigiosin-Induced Apoptosis
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Caption: Signaling pathway of "New Red" induced apoptosis.
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1.1.2. Cell Cycle Arrest

Prodigiosin-like compounds can induce cell cycle arrest at various phases (G1, S, or G2/M) in
different cancer cell lines. This is often mediated by the modulation of cyclins and cyclin-
dependent kinases (CDKSs), key regulators of the cell cycle.

1.1.3. Induction of Reactive Oxygen Species (ROS)

"New Red" can induce the production of ROS within cancer cells. Elevated ROS levels can
lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and
lipids, and ultimately triggering apoptosis.

1.1.4. DNA Damage

Prodigiosins can cause DNA damage, potentially through intercalation into the DNA helix or
through the generation of ROS. This DNA damage can activate DNA damage response
pathways, leading to cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity

Compound Family Cell Line IC50 (pM) Reference
o Various Cancer Cell
Prodigiosins ] 2.1 (average) [2]
Lines

Antibacterial Activity and Potential Biological Targets

The "New Red" pigment and other prodigiosins exhibit broad-spectrum antibacterial activity
against both Gram-positive and Gram-negative bacteria.

1.2.1. Disruption of Cell Membrane Integrity

The lipophilic nature of prodigiosins allows them to insert into the bacterial cell membrane,
disrupting its structure and function. This can lead to increased membrane permeability,
leakage of intracellular components, and ultimately cell death.

1.2.2. Inhibition of Biofilm Formation
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"New Red" can inhibit the formation of biofilms, which are communities of bacteria encased in
a protective matrix. This is a crucial aspect of their antibacterial activity, as biofilms are
notoriously resistant to conventional antibiotics.

1.2.3. Inhibition of Virulence Factors

Prodigiosins can inhibit the production of bacterial virulence factors, such as proteases and
hemolysins, which are essential for bacterial pathogenesis.

1.2.4. DNA Cleavage and Inhibition of DNA Gyrase

Similar to their anticancer effects, prodigiosins can cause DNA damage in bacteria. They may
also inhibit DNA gyrase, an essential enzyme for DNA replication in bacteria.

1.2.5. Targeting Porin Proteins

In Gram-negative bacteria, prodigiosins may target outer membrane proteins like OmpF porins,
which are involved in the transport of molecules across the outer membrane.

Experimental Workflow for Antibacterial Activity Screening
Caption: Workflow for antibacterial screening of "New Red".

Quantitative Data on Antibacterial Activity

Bacterial Strain MIC (pg/mL) Reference

Escherichia coli NCIM 2065 15.9+0.31 [3]

Experimental Protocols

1.3.1. MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity.
e Seed cells in a 96-well plate and incubate overnight.

e Treat cells with various concentrations of "New Red" for 24-72 hours.
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Add MTT solution to each well and incubate for 2-4 hours.

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth
by 50%.

1.3.2. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible
growth of a microorganism.

e Prepare a serial dilution of "New Red" in a liquid growth medium in a 96-well plate.

¢ Inoculate each well with a standardized bacterial suspension.

 Incubate the plate at the optimal temperature for bacterial growth for 18-24 hours.

o Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

"New Red" Dipuupehedione from Hyrtios sp.

Dipuupehedione is a cytotoxic red dimer isolated from the New Caledonian marine sponge
Hyrtios sp.[4]

Cytotoxic Activity

Dipuupehedione has demonstrated cytotoxic activity against KB (human oral epidermoid
carcinoma) cells.

Quantitative Data on Cytotoxic Activity

Compound Cell Line IC50 (pg/mL) Reference

Dipuupehedione KB cells 3 [5]
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Further research is required to elucidate the specific biological targets and the mechanism of
action of Dipuupehedione's cytotoxic effects. Its unique dimeric structure suggests a potentially
novel mechanism of action that warrants further investigation for drug development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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